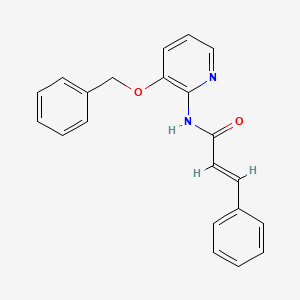

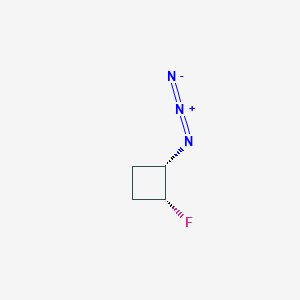

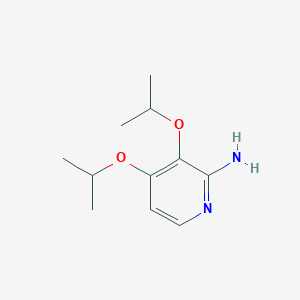

![molecular formula C22H23FN2O3S B2839150 4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1251680-86-0](/img/structure/B2839150.png)

4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.

BenchChem offers high-quality 4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure analysis of compounds related to 4H-1,4-benzothiazines, highlighting their complex molecular arrangements and interactions. For instance, the study by Jin Shen et al. (2012) focuses on the title compound's structural details, revealing the coplanar arrangement of carbonyl and carboxyl groups with the quinoline ring and the specific conformations adopted by its piperazine and oxadiazinane rings, which exhibit an S(6) ring motif due to an intramolecular O—H⋯O hydrogen bond (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012).

Antimicrobial Activity

The antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine has been explored, demonstrating that the presence of a fluorine atom significantly enhances antimicrobial efficacy against various strains of bacteria and fungi (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).

Pharmaceutical Applications

Studies have also explored the pharmaceutical applications of related benzothiazine derivatives. For instance, research on tissue-selective pancreatic B-cells KATP channel openers among 3-alkylamino-7-halo-4H-1,2,4-benzothiadiazine 1,1-dioxides has identified compounds with potential for treating diabetes by selectively inhibiting insulin secretion without affecting vascular smooth muscle cells, highlighting the importance of fluorine atoms for improved potency and selectivity (P. de Tullio et al., 2003).

Antitumor Properties

Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, revealing the critical role of fluorination in enhancing antitumor activity. This includes the development of mono- and difluorinated benzothiazoles with potent in vitro cytotoxicity, indicating their potential as antitumor agents (I. Hutchinson et al., 2001).

Cognitive Enhancement

Research into cognitive enhancers has identified 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors, with certain fluorinated derivatives showing marked cognitive-enhancing effects in vivo after oral administration, underscoring the impact of fluorine on pharmacokinetic behavior and metabolic stability (P. Francotte et al., 2010).

Propiedades

IUPAC Name |

[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-8-7-16(2)18(23)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPQWUSVXAMSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

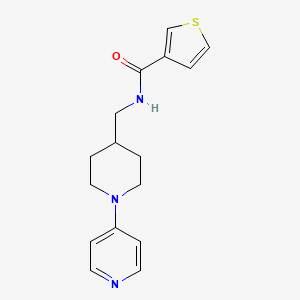

![(3As,8aS)-8,8-dimethyl-2,3,3a,4,5,6,7,8a-octahydrofuro[3,2-c]azepine](/img/structure/B2839071.png)

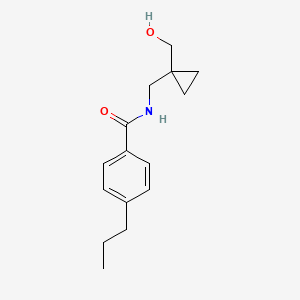

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)

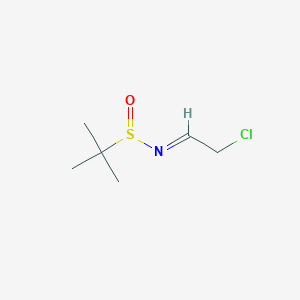

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)